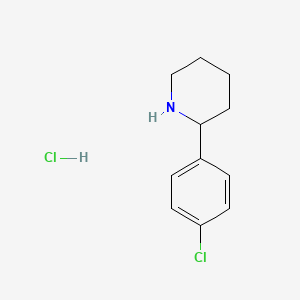

2-(4-Chlorophenyl)piperidine hydrochloride

Beschreibung

Overview of Piperidine (B6355638) Derivatives as Pharmacologically Significant Scaffolds

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and privileged structural motif in the realm of medicinal chemistry. nih.gov It is a foundational component in a multitude of natural alkaloids and synthetic pharmaceuticals, playing a critical role in the development of drugs across more than twenty therapeutic classes. acs.orgnih.gov The prevalence of this scaffold is attributed to its ability to serve as a versatile framework that can be readily functionalized, allowing for the precise spatial orientation of various substituents to interact with biological targets. nih.gov

The piperidine skeleton's impact is notable in enhancing both the pharmacokinetic and pharmacodynamic properties of bioactive molecules. nih.gov Its three-dimensional structure can improve membrane permeability, metabolic stability, and receptor binding affinity. nih.gov Piperidine-containing compounds have demonstrated a wide array of biological activities, leading to their use as anticancer, anti-Alzheimer's, antiviral, and analgesic agents. nih.govnih.gov The development of efficient synthetic methods, such as the hydrogenation of pyridine (B92270) derivatives or various cyclization strategies, has further cemented the role of piperidines as essential building blocks in the pharmaceutical industry. nih.gov

Interactive Data Table: Examples of Piperidine-Based Pharmaceuticals

| Drug Name | Therapeutic Class | Pharmacological Significance |

| Donepezil | Anti-Alzheimer's Agent | A piperidine derivative used for the treatment of Alzheimer's disease. acs.org |

| Melperone | Antipsychotic | A second-generation antipsychotic containing a piperidine moiety. nih.gov |

| Haloperidol (B65202) | Antipsychotic | A classic antipsychotic medication built upon a piperidine structure. |

| Loperamide | Antidiarrheal Agent | An opioid-receptor agonist that acts on the myenteric plexus of the large intestine. |

| Fentanyl | Opioid Analgesic | A potent synthetic opioid analgesic with a piperidine core. |

Significance of Chlorophenyl Substitution in Piperidine Chemistry

The introduction of a substituted phenyl ring onto the piperidine scaffold creates a class of compounds known as phenylpiperidines, which are central to the development of numerous central nervous system (CNS) active drugs. The nature and position of the substituent on the phenyl ring are critical determinants of the compound's pharmacological profile.

Research has shown that chlorophenyl-substituted piperidines are key components in a variety of pharmacologically active agents. For instance, 4-(4-chlorophenyl)piperidin-4-ol (B141385) is a well-documented intermediate in the synthesis of the antipsychotic drug haloperidol. Similarly, compounds bearing a (3,4-dichlorophenyl)acetyl group attached to a piperidine derivative have been identified as potent and highly selective kappa opioid analgesics. nih.gov Other research has explored chlorophenyl-piperidine derivatives as histamine (B1213489) H3 receptor inverse agonists for promoting wakefulness and cognition and in the synthesis of compounds with potential antitumor activities. nih.govscielo.br This consistent appearance in bioactive compounds underscores the strategic importance of the chlorophenyl moiety in modulating the pharmacological properties of piperidine-based structures.

Interactive Data Table: Research Applications of Chlorophenyl-Piperidine Derivatives

| Compound Derivative | Research Application / Significance |

| 4-(4-chlorophenyl)piperidin-4-ol | Key intermediate in the synthesis of pharmaceuticals like haloperidol and loperamide. |

| 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine | Investigated as a potent and selective histamine H3 receptor inverse agonist. nih.gov |

| (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine | Developed as a potent and highly selective kappa opioid analgesic. nih.gov |

| 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Synthesized and evaluated for potential biological activities. scielo.br |

| 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine | Used as a pharmaceutical intermediate. google.com |

Academic Research Context of 2-(4-Chlorophenyl)piperidine (B3383027) Hydrochloride

While broad-ranging studies may focus on the general class, the specific academic interest in 2-(4-Chlorophenyl)piperidine hydrochloride lies in its role as a highly valuable structural motif and synthetic intermediate for creating more complex and targeted therapeutic agents. The 2-arylpiperidine framework is a recognized pharmacophore found in compounds targeting a variety of receptors and enzymes.

Synthetic organic chemistry research has dedicated significant effort to developing efficient methods for the synthesis of 2-arylpiperidines due to their medicinal value. acs.org These strategies include the direct arylation of piperidines or their precursors and various cyclization methods. acs.orgacs.org The ability to synthesize these compounds, including enantiomerically pure versions, is crucial because the stereochemistry at the C2 position often has a dramatic impact on biological activity. For example, research into NK₁ receptor antagonists, used for treating chemotherapy-induced nausea and other conditions, has utilized 2-arylpiperidine scaffolds. acs.orgrsc.org In one instance, the difference in activity between diastereomers of a lead compound was approximately 50-fold, highlighting the necessity for stereoselective synthesis for which 2-arylpiperidines are key precursors. rsc.org

Furthermore, the 2-arylpiperidine structure is a core component of certain Poly (ADP-ribose) polymerase (PARP) inhibitors, which are a class of targeted anticancer agents. rsc.org The academic pursuit of novel synthetic routes to access compounds like 2-(4-Chlorophenyl)piperidine is driven by the need to explore the chemical space around these validated pharmacophores. By modifying the aryl group (e.g., with a 4-chloro substituent) and further functionalizing the piperidine ring, researchers can fine-tune the compound's properties to achieve higher potency, selectivity, and improved pharmacokinetic profiles for new drug candidates. Therefore, this compound is not typically an end-product but rather a critical building block in discovery programs aimed at developing novel therapeutics, particularly in oncology and CNS disorders.

Interactive Data Table: Selected Synthetic Approaches to 2-Arylpiperidines

| Synthetic Method | Description | Key Reagents/Catalysts | Reference |

| Pd-Catalyzed Arylation | Arylation of aza-Achmatowicz rearrangement products with arylboronic acids to form 2-aryldihydropyridinones, which are then converted to 2-arylpiperidines. | Palladium precatalyst, Arylboronic acids | acs.org |

| Negishi-Type Coupling | Coupling of organozinc species derived from N-Boc-piperidine with aryl bromides. | Palladium catalyst, Tri-tert-butylphosphine ligand, Aryl bromides | acs.org |

| Kinetic Resolution | Asymmetric deprotonation of racemic N-Boc-2-arylpiperidines to yield enantioenriched products. | n-BuLi, (-)-sparteine (B7772259) (chiral ligand) | nih.govrsc.org |

| Intramolecular Reductive Amination | Cyclization of acyclic amino ketones or aldehydes. | Reducing agents | acs.org |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXMBRSBLGHIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589971 | |

| Record name | 2-(4-Chlorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37656-37-4 | |

| Record name | 2-(4-Chlorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for Stereoselective Synthesis of 2-(4-Chlorophenyl)piperidine (B3383027) Hydrochloride Enantiomers

Achieving enantiomeric purity is critical in pharmaceutical development, as different enantiomers of a chiral drug can exhibit vastly different biological activities. The synthesis of specific enantiomers of 2-(4-Chlorophenyl)piperidine hydrochloride requires sophisticated asymmetric strategies.

Exploration of Chiral Synthetic Pathways

Several distinct pathways have been developed to access enantioenriched 2-aryl piperidines. These methods can be broadly categorized into asymmetric catalysis, use of chiral auxiliaries, and chiral pool synthesis.

Asymmetric Hydrogenation: A highly efficient method for generating chiral piperidines is the asymmetric hydrogenation of the corresponding pyridine (B92270) precursors. nih.gov For 2-(4-Chlorophenyl)piperidine, this would involve the synthesis of N-protected 2-(4-chlorophenyl)pyridinium salt, followed by hydrogenation using a chiral catalyst, such as an Iridium complex with a chiral phosphine (B1218219) ligand like MeO-BoQPhos. nih.gov This approach directly establishes the stereocenter in the final ring system.

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive enantiopure starting materials from nature, such as amino acids or sugars. nih.govnih.gov For instance, a synthesis could commence from a chiral amino acid, where the inherent stereochemistry is carried through a series of reactions, including cyclization, to form the piperidine (B6355638) ring with the desired absolute configuration at the C2 position.

Chiral Auxiliary-Mediated Synthesis: In this approach, a chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. For piperidine synthesis, this can involve the diastereoselective addition of a Grignard reagent to an imine derived from a chiral amine.

| Synthetic Strategy | Description | Key Features |

| Asymmetric Hydrogenation | Direct enantioselective reduction of a 2-(4-chlorophenyl)pyridine (B1585704) or pyridinium (B92312) salt using a chiral metal catalyst. nih.gov | Atom-economical; directly creates the chiral center. nih.gov |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules (e.g., amino acids) as starting materials to build the piperidine ring. nih.gov | Transfers existing chirality to the target molecule. |

| Chiral Auxiliary | A recoverable chiral molecule is attached to the substrate to direct the stereoselective formation of the C2 center. | High diastereoselectivity is often achievable. |

Techniques for Enantiomeric Resolution and Purity Assessment

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are required to separate them.

Kinetic Resolution: This is a powerful method for separating enantiomers by exploiting the different reaction rates of each enantiomer with a chiral catalyst or reagent. For 2-arylpiperidines, kinetic resolution by deprotonation using a chiral base, such as n-butyllithium (n-BuLi) in complex with the chiral ligand sparteine, has proven effective. whiterose.ac.ukrsc.org One enantiomer is preferentially deprotonated and can be trapped with an electrophile, leaving the unreacted starting material enriched in the other enantiomer. whiterose.ac.uk Catalytic kinetic resolution using chiral hydroxamic acids has also been reported for disubstituted piperidines, achieving high selectivity factors. nih.gov

Classical Resolution: This traditional method involves reacting the racemic piperidine base with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid. This reaction forms two diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. mdpi.com Once separated, the addition of a base liberates the pure enantiomer of the piperidine.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) is the most effective modern method for both separating enantiomers on a preparative scale and assessing enantiomeric purity (e.g., determining enantiomeric excess or ratio). nih.govmdpi.com

Addressing Asymmetric Synthesis Challenges Due to Steric Effects

The synthesis of 2-substituted piperidines is often complicated by steric factors, and the 4-chlorophenyl group at the C2 position is no exception.

The steric bulk of the aryl substituent significantly influences the conformational preference of the piperidine ring. In many reactions, there is a strong preference for the acylation or reaction to occur when the α-substituent (the 4-chlorophenyl group) occupies an axial position to minimize steric clash in the transition state. nih.gov This conformational effect can lead to disparate reactivity and selectivity between different diastereomers or can dictate the facial selectivity of an incoming reagent. nih.gov For example, in cyclization reactions, the steric repulsion between a bulky substituent and other groups can favor the formation of one diastereomer over another. aalto.fi Failure to account for these steric interactions can lead to low yields, poor stereoselectivity, or the formation of undesired side products. aalto.fi

General Synthetic Routes Applicable to Chlorophenyl-Substituted Piperidines

Beyond stereoselective approaches, several general and robust methods exist for the construction of the chlorophenyl-substituted piperidine core. These routes often involve building the piperidine ring from acyclic precursors.

Application of Nucleophilic Substitution and Condensation Reactions

Nucleophilic substitution and condensation reactions are fundamental transformations in organic chemistry that are widely applied to the synthesis of piperidines.

Nucleophilic Substitution: These reactions can be used to either form the piperidine ring or to introduce the 4-chlorophenyl group. A common approach involves the cyclization of an amino alcohol, where the hydroxyl group is converted into a good leaving group (e.g., a tosylate) and is then displaced by the intramolecular nitrogen nucleophile. whiterose.ac.uk Alternatively, a double nucleophilic substitution can be performed where a primary amine reacts with an alkyl dihalide (e.g., 1,5-dibromopentane) to form the heterocyclic ring. organic-chemistry.org The synthesis of N-arylpiperazines, a related class of compounds, often relies on nucleophilic aromatic substitution (SNAr) on electron-deficient arenes or palladium-catalyzed Buchwald-Hartwig amination. nih.gov

Condensation Reactions: Reductive amination is a powerful condensation method for synthesizing piperidines. This typically involves the reaction of a 1,5-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a di-imine intermediate, which is then reduced in situ (e.g., with sodium borohydride) to yield the piperidine ring. nih.gov This approach allows for the assembly of the ring in a single, efficient step.

Intramolecular Cyclization Approaches for Piperidine Ring Formation

Forming the piperidine ring via intramolecular cyclization of a carefully designed acyclic precursor is one of the most versatile strategies. nih.gov This approach offers excellent control over the substitution pattern of the final product.

Intramolecular Reductive Amination: As an extension of the intermolecular version, a linear molecule containing both an amine and a carbonyl (or a precursor like a nitrile or azide) can be induced to cyclize via reduction. For example, a δ-amino ketone will cyclize upon reduction to form a 2-substituted piperidine. nih.govrsc.org

Prins and Carbonyl-Ene Cyclizations: The acid-catalyzed cyclization of homoallylic amines bearing an aldehyde functional group (a Prins-type cyclization) is a highly effective method for constructing substituted piperidines. lookchem.comrsc.org This reaction proceeds through a chair-like transition state, allowing for a high degree of stereocontrol in the formation of multiple contiguous stereocenters. lookchem.comnih.gov

Dieckmann Condensation: For precursors containing two ester groups, a base-mediated intramolecular cyclization known as the Dieckmann condensation can be employed. beilstein-journals.org This reaction forms a β-ketoester intermediate, which can then be decarboxylated to afford a substituted piperidinone, a versatile precursor that can be further modified to yield the desired piperidine. beilstein-journals.org

Radical and Transition-Metal-Catalyzed Cyclizations: Methods such as intramolecular Heck reactions or aza-Michael additions provide modern and mild ways to form the piperidine ring. nih.gov In an intramolecular aza-Michael reaction, a nitrogen nucleophile adds to an α,β-unsaturated ester or ketone within the same molecule to forge the C-N bond and complete the ring. acs.orgresearchgate.net

| Cyclization Method | Precursor Type | Key Transformation |

| Intramolecular Reductive Amination | Amino-ketone or amino-aldehyde | Reductive cyclization of an imine/enamine intermediate. nih.gov |

| Prins Cyclization | Aldehyde with a homoallylic amine | Acid-catalyzed cyclization onto an alkene. lookchem.comrsc.org |

| Dieckmann Condensation | Diester with an amino group | Base-catalyzed intramolecular condensation of two esters. beilstein-journals.org |

| Aza-Michael Addition | Amine with an α,β-unsaturated carbonyl | Intramolecular conjugate addition of nitrogen. acs.orgresearchgate.net |

Optimization of Reaction Conditions and Catalyst Selection

The synthesis of this compound fundamentally relies on the formation of the 2-arylpiperidine core. A predominant route to this structure is the catalytic hydrogenation of the corresponding aromatic precursor, 2-(4-chlorophenyl)pyridine. The optimization of this transformation is critical for achieving high yield and purity. Key parameters for optimization include the choice of catalyst, solvent, temperature, pressure, and the use of additives. biosynce.comnih.gov

Heterogeneous catalysts are frequently employed for the hydrogenation of pyridine derivatives. nih.gov Palladium on carbon (Pd/C) is a widely utilized and effective catalyst for this purpose. rsc.org Research into the hydrogenation of analogous pyridine structures has also demonstrated the efficacy of other noble metal catalysts, including those based on rhodium, ruthenium, and nickel. nih.govresearchgate.net For instance, a ruthenium heterogeneous catalyst has been developed for the diastereoselective cis-hydrogenation of substituted pyridines. nih.gov In some protocols, iridium(I) complexes, such as those containing ligands like MeO-BoQPhos, are used for the asymmetric hydrogenation of pyridinium salts, offering a pathway to enantioenriched piperidine products. nih.gov

The selection of reaction conditions is codependent with the catalyst choice. biosynce.com

Solvent System: The solvent can significantly influence reaction rates and selectivity. biosynce.com Alcohols such as methanol (B129727) and ethanol (B145695) are common choices for hydrogenation reactions. rsc.orgresearchgate.net To align with green chemistry principles, water has been explored as a reaction medium; its use may require surfactants to overcome solubility limitations of non-polar substrates. researchgate.netresearchgate.net

Temperature and Pressure: These parameters are carefully balanced to ensure efficient reaction kinetics while minimizing side reactions. biosynce.com Mild conditions, such as a hydrogen pressure of 6 bar and temperatures between 30-50 °C, have proven effective for the hydrogenation of certain pyridines over a Pd/C catalyst. rsc.org

Chemical Additives: The introduction of acidic or basic additives can profoundly alter the reaction's outcome. In the hydrogenation of pyridinecarbonitriles, the quantity of sulfuric acid was adjusted to selectively produce either the piperidyl- or pyridylmethylamine. rsc.org Similarly, in asymmetric syntheses involving kinetic resolution by deprotonation, chiral ligands like (-)-sparteine (B7772259) are essential additives for achieving high enantioselectivity. rsc.orgacs.org

The following table summarizes various catalytic systems and conditions relevant to the synthesis of substituted piperidines, illustrating the interplay of these optimized parameters.

| Catalyst System | Reaction Type | Key Conditions | Observation/Outcome | Reference |

|---|---|---|---|---|

| Pd/C with H₂SO₄ | Hydrogenation of Pyridinecarbonitrile | Methanol, 30-50°C, 6 bar H₂ | Selectivity tuned by acid concentration. | rsc.org |

| [Ir(COD)Cl]₂ with MeO-BoQPhos | Asymmetric Hydrogenation | 450 psi H₂, 30°C | High conversion (97%) and good enantioselectivity (82:18 er). | nih.gov |

| n-BuLi with (-)-sparteine | Asymmetric Deprotonation (Kinetic Resolution) | Toluene | Highly selective kinetic resolution of N-Boc-2-arylpiperidines. | rsc.org |

| Ruthenium Nanocatalyst | cis-Hydrogenation of Pyridines | Water | Effective for diastereoselective hydrogenation. | nih.gov |

| [Cp*IrCl₂]₂/NaOH | N-Alkylation with Alcohols | - | Direct, regioselective N-alkylation with high atom efficiency. | rsc.org |

Chemical Derivatization for Structure-Activity Relationship Investigations

Chemical derivatization of the 2-(4-chlorophenyl)piperidine scaffold is a cornerstone of structure-activity relationship (SAR) studies. These investigations systematically alter the molecule's structure to probe the chemical and physical properties that govern its interactions with biological targets. Modifications typically focus on two key regions: the piperidine nitrogen and the chlorophenyl moiety.

The secondary amine of the piperidine ring is a highly reactive and synthetically versatile handle for introducing a diverse array of substituents. N-alkylation is the most common modification employed in SAR studies to explore the impact of steric bulk, charge, and hydrogen bonding capacity at this position. mdpi.com

Several robust methods are available for the regioselective N-alkylation of piperidines:

Reductive Amination: This is a high-yield, widely applicable method that involves the reaction of the piperidine with an aldehyde or ketone in the presence of a mild reducing agent, most commonly sodium triacetoxyborohydride. mdpi.comnih.gov This approach allows for the facile installation of a vast range of N-alkyl, N-aralkyl, and N-heteroarylmethyl groups.

Alkylation with Halides: The direct reaction of the piperidine with an alkyl or benzyl (B1604629) halide, typically in the presence of a base (e.g., K₂CO₃, NaH) and an appropriate solvent (e.g., THF, DMF), is a classical and effective strategy. beilstein-journals.org The choice of conditions can be optimized to ensure high regioselectivity for N-alkylation over potential O-alkylation in more complex substrates. researchgate.net

"Hydrogen Borrowing" Catalysis: More advanced, atom-economical methods utilize alcohols as alkylating agents, catalyzed by transition metal complexes such as iridium. rsc.org This process avoids the pre-generation of halide intermediates and produces water as the only byproduct.

The table below illustrates examples of substituents that can be introduced onto the piperidine nitrogen to systematically probe SAR.

| N-Substituent Type | Example Group | Common Synthetic Method | Rationale for SAR |

|---|---|---|---|

| Small Alkyl | Methyl, Ethyl, Propyl | Reductive Amination, Alkyl Halide | Probes steric tolerance for small lipophilic groups. |

| Bulky Alkyl | Isopropyl, Cyclohexyl | Reductive Amination | Investigates the effect of increased steric hindrance. |

| Aralkyl | Benzyl | Reductive Amination, Benzyl Halide | Introduces potential for π-stacking interactions. |

| Functionalized Alkyl | 2-Hydroxyethyl | Alkylation with Ethylene Oxide/Halohydrin | Adds hydrogen bond donor/acceptor capability. |

Varying the substitution pattern on the 2-phenyl ring is a critical strategy for modulating the electronic and steric profile of the molecule. nih.gov Such modifications are typically achieved not by derivatizing the final compound, but by employing differently substituted precursors during the synthesis. For example, syntheses involving the addition of organometallic reagents to a piperidine precursor allow for the introduction of various aryl groups by simply changing the starting aryllithium or Grignard reagent. rsc.orglookchem.com Similarly, cross-coupling reactions like the Suzuki-Miyaura coupling can utilize a range of substituted arylboronic acids to generate a library of analogs. nih.gov

SAR investigations systematically replace the 4-chloro substituent or add further groups to the phenyl ring to probe a range of physicochemical properties:

Electronic Effects: Replacing the chlorine atom with other halogens (F, Br) or with strong electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) and nitro (-NO₂), or electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and methyl (-CH₃), allows for a systematic study of how the ring's electron density affects activity. nih.govnih.gov Studies on related arylpiperazine structures have shown that para-substitution with EWGs can significantly alter biological receptor binding. nih.gov

Steric and Lipophilic Effects: The size and lipophilicity (cLogP) of substituents are varied to understand the spatial constraints of the binding site. nih.gov Moving the chloro-substituent to the meta- or ortho-position, or introducing bulky groups like phenoxy, can reveal important information about the required orientation and conformation of the molecule. nih.gov

This systematic approach enables the development of a quantitative structure-activity relationship (QSAR), providing a deeper understanding of the molecular interactions.

| Substituent | Position(s) | Electronic Nature | Rationale for SAR |

|---|---|---|---|

| -F, -Br | para (4-) | Halogen (Weakly Deactivating) | Probes effect of halogen size and potential for halogen bonding. |

| -OCH₃, -CH₃ | para (4-), meta (3-) | Electron-Donating (EDG) | Investigates impact of increased electron density and lipophilicity. |

| -CF₃, -NO₂ | para (4-), meta (3-) | Electron-Withdrawing (EWG) | Assesses effect of reduced electron density and strong dipoles. |

| -Cl | ortho (2-), meta (3-) | Halogen (Weakly Deactivating) | Evaluates impact of substituent position on binding orientation. |

Pharmacological Investigations and Molecular Mechanisms of Action

Characterization of Molecular Targets and Ligand-Receptor Interactions

The initial characterization of a compound's pharmacological activity involves identifying its molecular targets and understanding the nature of its interactions with these targets. For 2-(4-Chlorophenyl)piperidine (B3383027) hydrochloride and its analogues, this has encompassed studies on neurotransmitter systems, enzyme modulation, and receptor binding affinities.

Analysis of Neurotransmitter System Modulation (e.g., Dopaminergic, Serotonergic Pathways)

The modulation of neurotransmitter systems is a key aspect of the pharmacological activity of many centrally acting agents. Evidence suggests that piperidine (B6355638) derivatives, including those with a chlorophenyl substitution, can influence dopaminergic and serotonergic pathways.

For instance, research on the related compound 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride (BF2.649) , a nonimidazole inverse agonist at the human histamine (B1213489) H3 receptor, has demonstrated an enhancement of dopamine (B1211576) and acetylcholine (B1216132) levels in the prefrontal cortex of rats. nih.gov This indirect modulation of dopaminergic and cholinergic pathways highlights the potential for chlorophenyl-substituted piperidines to influence these crucial neurotransmitter systems. Histamine H3 receptors act as presynaptic heteroreceptors that regulate the release of various neurotransmitters, including dopamine and serotonin (B10506). nih.gov Therefore, antagonism or inverse agonism at this receptor can lead to an increase in the synaptic availability of these neurotransmitters.

Furthermore, studies on cocaine analogues have suggested that compounds with a piperidine ring may possess activity as inhibitors of serotonin reuptake, indicating a direct interaction with the serotonin transporter. google.com While specific data for 2-(4-Chlorophenyl)piperidine hydrochloride is not detailed, the structural similarities suggest a potential for similar modulatory effects on serotonergic pathways.

Identification of Enzyme Inhibition or Modulatory Activities

The inhibitory or modulatory effects of piperidine derivatives on various enzymes have been investigated. A study on a series of benzimidazole-based pyrrole/piperidine hybrids demonstrated good to moderate inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ijnrd.org These enzymes are critical in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of Alzheimer's disease.

Additionally, some piperidine derivatives have been explored for their potential to inhibit other enzymes. For example, certain compounds containing a 4-(piperidine-1-yl)-pyridine moiety have shown strong inhibition of factor IIa, suggesting anticoagulant effects. google.com Another study noted that piperidine diamine derivatives displayed a significant inhibitory effect on factor Xa, another key enzyme in the coagulation cascade. google.com

A patent for isoxazol-3(2h)-one analogs, which can be synthesized from ethyl 2-(4-chlorophenyl)piperidine-4-carboxylate, describes the inhibition of fibrinolysis. i.moscow This suggests a potential for these types of compounds to modulate the activity of enzymes like plasmin. i.moscow

While direct inhibitory data for this compound on these specific enzymes is not available in the reviewed literature, the recurring theme of enzyme inhibition within the broader class of piperidine derivatives suggests this as a potential area of biological activity.

Quantification of Receptor Binding Affinities

The affinity of a compound for specific receptors is a critical determinant of its pharmacological profile. For piperidine derivatives, binding affinities for histamine and sigma receptors have been quantified.

A study on piperazine (B1678402) and piperidine derivatives revealed that the piperidine moiety is a critical structural element for dual histamine H3 (H3R) and sigma-1 (σ1R) receptor activity. nih.gov In this research, a compound with a piperidine ring demonstrated a significant binding affinity for both receptors. nih.gov Specifically, one of the piperidine derivatives showed a high affinity for the human H3 receptor. nih.gov

Another related compound, 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride (BF2.649) , was identified as a potent and selective inverse agonist at the recombinant human H3 receptor, exhibiting a competitive antagonist behavior with a high affinity. nih.gov

The table below summarizes the reported receptor binding affinities for a related piperidine derivative.

| Compound | Receptor | K_i (nM) |

| Piperidine Derivative | hH3R | 7.70 |

| σ1R | 3.64 | |

| 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride (BF2.649) | hH3R | 0.16 |

Table 1: Receptor Binding Affinities of a Piperidine Derivative and BF2.649. Data sourced from a study on dual histamine H3 and sigma-1 receptor antagonists. nih.govnih.gov

Elucidation of the Mechanism of Biological Action

Understanding the precise mechanism through which a compound exerts its biological effects involves profiling its activity on specific pathways and intracellular signaling events.

Pathway-Specific Inhibition or Activation Profiling

The interaction of chlorophenyl-piperidine derivatives with specific biological pathways has been a focus of research. For example, compounds containing the 4-(4-chlorophenyl)piperidine (B1270657) moiety have been investigated as modulators of chemokine receptor activity, specifically showing antagonism of MIP-1α binding to human THP-1 cells.

Furthermore, the work on 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride (BF2.649) as a histamine H3 receptor inverse agonist provides a clear example of pathway-specific activation. nih.gov By acting as an inverse agonist, this compound reduces the constitutive activity of the H3 receptor, leading to an enhancement of histaminergic neuron activity. This is evidenced by the dose-dependent increase in tele-methylhistamine levels in the mouse brain. nih.gov

Investigation of Intracellular Signaling Pathway Engagement

The binding of a ligand to its receptor typically initiates a cascade of intracellular signaling events. For G-protein coupled receptors like the histamine H3 receptor, this involves the modulation of second messenger systems.

The study on 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride (BF2.649) demonstrated its action as an inverse agonist through the stimulation of guanosine (B1672433) 5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding to the recombinant human H3 receptor. nih.gov This assay is a direct measure of G-protein activation, confirming that the compound engages with the intracellular signaling machinery coupled to the H3 receptor. The EC50 value for this inverse agonist activity was determined to be 1.5 nM. nih.gov

This engagement with the G-protein signaling pathway provides a molecular basis for the observed physiological effects of this class of compounds, such as the enhanced release of neurotransmitters.

| Compound | Assay | Parameter | Value |

| 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride (BF2.649) | [35S]GTPγS Binding (hH3R) | EC50 | 1.5 nM |

Table 2: Intracellular Signaling Pathway Engagement of BF2.649. Data reflects the inverse agonist activity at the human H3 receptor. nih.gov

Biological Activities and Potential Therapeutic Applications

Central Nervous System (CNS) Activity Profiling

The primary biological activity of 2-(4-Chlorophenyl)piperidine (B3383027) and its derivatives is attributed to their interactions with molecular targets within the central nervous system.

Research into the neuropharmacological effects of chlorophenyl-substituted piperidine (B6355638) compounds has revealed significant interactions with key neurotransmitter systems. Studies have shown that these compounds possess a notable binding affinity for dopamine (B1211576) and serotonin (B10506) receptors, which are critically involved in mood regulation, suggesting a potential application in the context of psychiatric disorders. Derivatives such as 4-(4-Chlorophenyl)-4-Phenylpiperidine hydrochloride have been utilized as intermediates in the synthesis of antipsychotic medications and are considered valuable candidates for research into mood disorders. chemimpex.com

The piperidine scaffold is a core component of various molecules targeting CNS disorders. For instance, the nicotinic cholinergic amine piperidine has been observed to modify the effects of levodopa (B1675098) in patients with Parkinson's disease. nih.gov Furthermore, a structurally related piperidine derivative, BF2.649, which acts as a histamine (B1213489) H3 receptor inverse agonist, has been shown to enhance the levels of the neurotransmitters dopamine and acetylcholine (B1216132) in the prefrontal cortex of rats. nih.gov In animal models, this compound promoted wakefulness and showed potential memory-enhancing effects, indicating that compounds from this class could be valuable for addressing cognitive deficits. nih.gov In models of excitotoxic brain injury, the sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) demonstrated a neuroprotective effect by reducing neuronal cell death in primary hippocampal neurons exposed to glutamate. nih.gov

Table 1: CNS Activity of Related Piperidine Derivatives

| Compound/Derivative | Target/Mechanism | Observed Effect in Preclinical Models | Potential Application | Reference |

|---|---|---|---|---|

| 2-(4-Chlorophenyl)piperidine | Dopamine & Serotonin Receptors | Significant binding affinity | Mood disorders | |

| BF2.649 | Histamine H3 Receptor Inverse Agonist | Enhanced dopamine & acetylcholine levels; promoted wakefulness | Cognitive disorders | nih.gov |

| 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) | Sigma-1 Receptor Agonist | Reduced excitotoxic neuronal cell death | Neuroprotection | nih.gov |

| Piperidine | Nicotinic Cholinergic Amine | Antagonism of levodopa effects | Parkinson's disease research | nih.gov |

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its efficacy in treating CNS disorders. nih.gov Research on a neurotoxic metabolite of haloperidol (B65202), 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]pyridinium ion (HPP+), which shares the core 4-chlorophenyl-piperidine structure, provides insight into this property. Studies using tritium-labeled HPP+ demonstrated that the compound has a moderate brain uptake index. nih.gov This finding indicates that it is capable of permeating the blood-brain barrier. nih.gov Following intravenous injection in mice, HPP+ was detected in the brain, suggesting that compounds with this structure, produced peripherally, can be taken up into the brain to exert their effects. nih.gov The BBB's highly restrictive nature, formed by endothelial cells with tight junctions, typically limits the passage of over 98% of small-molecule drugs into the brain. nih.govmdpi.com The ability of HPP+ to cross this barrier underscores the potential of its parent compounds for CNS applications.

Analgesic Properties in Preclinical Models

Derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have been synthesized and evaluated for their potential as analgesic agents. nih.gov These studies highlight the promise of this chemical family in pain management.

The analgesic activity of new 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives has been confirmed in preclinical studies. nih.gov In one study, male Wistar rats were administered the compounds and tested using the thermal stimuli (tail flick) test. The results demonstrated that the derivatives exhibit significant analgesic activity. nih.gov Another study utilized the Eddy's hot plate method in mice to evaluate the analgesic potential of different derivatives of 4-(4′-Chlorophenyl)-4-hydroxy piperidine. researchgate.net This research also found a prominent analgesic response, noting that structural alterations to the parent molecule could lead to a better analgesic effect. researchgate.net The mechanism for such piperidine derivatives may involve dual activity as antagonists for both histamine H3 and sigma-1 receptors, which are implicated in nociceptive and neuropathic pain pathways. nih.govacs.org

Table 2: Analgesic Activity in Preclinical Pain Models

| Compound Class | Animal Model | Pain Test Method | Outcome | Reference |

|---|---|---|---|---|

| 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives | Male Wistar Rats | Tail flick test (thermal stimuli) | Significant analgesic activity observed | nih.gov |

| 4-(4′-Chlorophenyl)-4-hydroxy piperidine derivatives | Mice | Eddy's hot plate method | Prominent analgesic response; structural alteration improved efficacy | researchgate.net |

In preclinical evaluations, the analgesic effects of novel chlorophenyl-piperidine derivatives have been compared against established pain medications. In studies assessing the efficacy of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, the well-known opioid analgesic Pethidine was used as a reference drug. nih.govresearchgate.net The comparison showed that the synthesized derivatives possess significant analgesic properties, establishing their potential as effective pain-relieving agents. nih.govresearchgate.net

Anticancer Research

Research has indicated that piperidine derivatives containing a chlorophenyl group may have potential applications in oncology. A comparative analysis showed that these compounds exhibited superior cytotoxicity against cancer cell lines when compared to their non-substituted counterparts. Specifically, cytotoxic effects have been reported against pancreatic cancer cell lines, including Panc-1 and MIA PaCa-2, where cell viability was reduced by up to 70% at higher concentrations.

Derivatives of piperidine have demonstrated efficacy against various cancer cell lines. For example, the piperidine derivative 2-amino-4-(1-piperidine) pyridine (B92270) was found to inhibit the proliferation of HT29 and DLD-1 colon cancer cells in a dose-dependent manner. nih.gov Another study on novel 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives found that one compound, designated 4u, was the most potent against a panel of four human cancer cell lines, with IC50 values ranging from 5.1 to 10.1 μM. researchgate.net This compound was shown to induce cellular apoptosis through the activation of caspases-9/3. researchgate.net These findings suggest that the 4-chlorophenyl-piperidine scaffold is a promising area for the development of new anticancer agents. researchgate.net

Table 3: Anticancer Activity of Related Piperidine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Chlorophenyl-substituted piperidine derivatives | Panc-1, MIA PaCa-2 (Pancreatic) | Decreased cell viability by up to 70% | |

| 2-amino-4-(1-piperidine) pyridine | HT29, DLD-1 (Colon) | Inhibition of cell proliferation | nih.gov |

| 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione (Compound 4u) | MGC-803 (Gastric) and others | Potent antiproliferative activity (IC50: 5.1-10.1 μM); induces apoptosis | researchgate.net |

Antifungal and Antimicrobial Efficacy Studies

The piperidine scaffold is a component of several established antifungal agents and new derivatives are continuously being explored for their antimicrobial properties. mdpi.comnih.gov

Derivatives containing the 2-(4-Chlorophenyl)piperidine moiety and related structures have been evaluated against a variety of microbial pathogens. N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide demonstrated a high degree of inhibition against several bacterial strains, including Klebsiella pneumoniae, Staphylococcus aureus, Shigella dysenteriae, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumoniae, and Proteus vulgaris. ijpbs.com Other studies on halogenated benzene (B151609) derivatives with piperidine substitutions showed that these compounds inhibited the growth of both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae) bacteria, as well as the yeast-like fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. nih.gov

In the realm of antifungal activity, piperazine (B1678402) derivatives, which are structurally related to piperidines, have shown significant efficacy against Candida albicans and various Aspergillus species. researchgate.netacgpubs.org Novel piperidinyl thiazole (B1198619) derivatives have also demonstrated excellent control of oomycete fungal pathogens like Phytophthora infestans at very low concentrations. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Piperidine/Piperazine Derivatives

| Compound Class | Pathogen(s) | Potency (MIC) / Activity | Reference(s) |

|---|---|---|---|

| N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide | K. pneumoniae, S. aureus, E. coli, P. aeruginosa, etc. | High degree of inhibition | ijpbs.com |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | S. aureus, B. subtilis, E. coli, C. albicans | MIC: 32-512 µg/ml | nih.gov |

| Piperazine derivatives | C. albicans, A. niger, A. flavus, A. fumigatus | Significant antifungal properties | researchgate.netacgpubs.org |

| Piperidinyl thiazole analogues | Phytophthora infestans, Plasmopara viticola | Excellent in vivo activity at low concentrations | nih.gov |

| 4-Aminopiperidines | Candida spp., Aspergillus spp. | Promising activity, comparable to approved antifungals | mdpi.com |

Structure-activity relationship (SAR) studies are crucial for optimizing the antifungal potency of piperidine-based compounds. Research indicates that specific structural modifications can significantly enhance activity. For 4-aminopiperidine (B84694) derivatives, a key finding was that combining a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen with a long N-alkyl substituent (specifically n-dodecyl) at the 4-amino position resulted in outstanding antifungal activity. mdpi.com These compounds are believed to act by inhibiting enzymes involved in fungal ergosterol (B1671047) biosynthesis, a common target for azole antifungals. mdpi.comnih.gov

Exploration of Other Biological Effects

Beyond anticancer and antimicrobial applications, the 2-(4-Chlorophenyl)piperidine scaffold has been investigated for its effects on the central nervous system.

There is growing interest in the neuroprotective potential of piperidine-containing compounds for treating neurodegenerative disorders like Parkinson's disease (PD). nih.govnih.gov PD is characterized by the progressive loss of dopaminergic neurons. spandidos-publications.com A novel and potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a compound named FR255595 which contains a 4-(4-chlorophenyl)-1-piperazinyl group, has shown significant neuroprotective effects. nih.gov In a mouse model of Parkinson's disease induced by the neurotoxin MPTP, oral administration of FR255595 ameliorated the damage to the nigrostriatal dopaminergic pathway. nih.gov The mechanism involves the potent inhibition of PARP-1, an enzyme whose overactivation by DNA damage can lead to cell injury and death. nih.gov

Similarly, the natural alkaloid piperine, which features a piperidine ring, has demonstrated protective effects on dopaminergic neurons in MPTP-induced mouse models of PD. nih.govspandidos-publications.com Piperine treatment was found to attenuate motor coordination deficits, reduce oxidative stress, and decrease inflammation by reducing the activation of microglia. nih.govspandidos-publications.com Furthermore, it exhibited anti-apoptotic properties by maintaining the balance of Bcl-2 and Bax proteins, suggesting a multifactorial mechanism of neuroprotection. nih.gov These studies indicate that compounds with a chlorophenyl-piperidine or related structure could be valuable leads for developing therapies for neurodegenerative diseases. nih.gov

Antihistaminic and Antitussive Properties in Related Compounds

While direct research on the antihistaminic and antitussive properties of 2-(4-Chlorophenyl)piperidine hydrochloride is not extensively documented in publicly available literature, the broader class of piperidine and piperazine derivatives has been a significant focus of research for these therapeutic applications. The structural motif of a substituted piperidine ring is a common feature in many compounds developed as histamine H1 receptor antagonists and antitussive agents.

A notable example of a related compound with antihistaminic properties is 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid dihydrochloride (B599025) salt. This compound is utilized as an active pharmaceutical ingredient in the development of non-sedating antihistamine medications for treating allergic reactions. lookchem.com Its pharmacological activity is primarily attributed to the (R)-isomer. lookchem.com The study of such derivatives is crucial for understanding the structure-activity relationships of histamine H1-receptor antagonists. lookchem.com

Research into substituted piperazine and piperidine derivatives has led to the identification of potent H1-antagonists. nih.gov For instance, structural modifications of certain serotonergic agents resulted in compounds with significant H1-antagonist activity. nih.gov One such derivative, 7-[3-[4-(diphenylmethoxy)-1-piperidinyl]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (WY-49051), has demonstrated potent, orally active H1-antagonist effects with a long duration of action. nih.gov

Furthermore, the piperidine moiety is a key component in compounds targeting histamine H3 receptors. 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride (BF2.649), a nonimidazole inverse agonist at the human histamine H3 receptor, showcases the versatility of the piperidine scaffold in modulating the histaminergic system. nih.gov While its primary application is not as a classical antihistamine, its action on histamine receptors highlights the therapeutic potential of this chemical class. nih.gov

In the realm of antitussive agents, piperidine derivatives have also been successfully developed. A notable example is 1-phenethyl-4-hydroxy-salicylamido-4-methyl-piperidine-hydrochloride (S 1592), which has been shown to inhibit coughing induced by various stimuli in animal models. nih.gov This compound also possesses bronchodilating and antianaphylactic properties. nih.gov

The following table summarizes the activities of these related compounds:

| Compound Name | Activity | Key Findings |

| 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid dihydrochloride salt | Antihistaminic | Active pharmaceutical ingredient for non-sedating antihistamines. lookchem.com |

| 7-[3-[4-(diphenylmethoxy)-1-piperidinyl]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (WY-49051) | H1-Antagonist | Potent, orally active with a long duration of action. nih.gov |

| 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride (BF2.649) | Histamine H3 Inverse Agonist | Enhances histaminergic neuron activity. nih.gov |

| 1-phenethyl-4-hydroxy-salicylamido-4-methyl-piperidine-hydrochloride (S 1592) | Antitussive | Markedly inhibits coughing in laboratory animals. nih.gov |

These examples underscore the importance of the piperidine scaffold in the design of new antihistaminic and antitussive drugs. The specific substitution pattern on the piperidine ring, as seen with the 4-chlorophenyl group in the subject compound, is a critical determinant of pharmacological activity. Further research on this compound itself would be necessary to fully elucidate its specific biological properties.

Structure Activity Relationship Sar Studies

Influence of Chlorophenyl Group Position on Biological Efficacy

The position of the chloro substituent on the phenyl ring of 2-phenylpiperidine (B1215205) derivatives can significantly impact their biological activity. Studies on analogous compounds, such as methylphenidate derivatives, have demonstrated that the placement of a halogen on the phenyl ring influences affinity for monoamine transporters like the dopamine (B1211576) transporter (DAT).

In a series of dl-threo-methylphenidate analogs, substitution at the para-position of the phenyl ring generally maintained or increased affinity for the DAT. researchgate.net For instance, para-substituted compounds with bromo, iodo, methoxy (B1213986), or hydroxy groups showed significant affinity. researchgate.net Moving the substituent to the meta-position also resulted in increased affinity for the DAT in some cases. researchgate.net Conversely, substitution at the ortho-position with a bromine atom led to a considerable decrease in affinity for the DAT. researchgate.net

While direct comparative studies on the 2-, 3-, and 4-chlorophenyl isomers of 2-phenylpiperidine are not extensively detailed in the provided context, research on related structures, such as 3-phenylpyrrolidine-2,5-dione (B1268348) derivatives, also highlights the importance of the chloro-substituent's position. In one study, 3-(2-chlorophenyl) and 3-(3-chlorophenyl) derivatives were synthesized and evaluated for anticonvulsant and analgesic activities, indicating that the position of the chlorine atom modulates the pharmacological profile. who.int For example, a 3-(2-chlorophenyl) derivative showed a more favorable protective index in certain anticonvulsant tests compared to some of its 3-(3-chlorophenyl) counterparts. who.int

These findings suggest that the 4-chlorophenyl substitution pattern in 2-(4-chlorophenyl)piperidine (B3383027) is a critical determinant of its biological activity, and altering the position of the chlorine atom to the ortho or meta positions would likely result in different pharmacological potencies and selectivities.

Table 1: Influence of Phenyl Ring Substitution on Dopamine Transporter (DAT) Affinity of dl-threo-Methylphenidate Analogs

| Compound/Substituent | Position of Substituent | DAT Affinity (IC₅₀, nM) |

| Methylphenidate | Unsubstituted | 15 |

| p-Bromo | para | 8 |

| p-Iodo | para | 10 |

| p-Methoxy | para | 12 |

| p-Hydroxy | para | 14 |

| m-Bromo | meta | 12 |

| o-Bromo | ortho | 250 |

Data sourced from a study on dl-threo-methylphenidate derivatives. researchgate.net

Impact of Piperidine (B6355638) Ring Substitution Patterns on Target Affinity

Modifications to the piperidine ring of 2-(4-chlorophenyl)piperidine, including substitutions at the nitrogen atom and other positions, play a crucial role in determining target affinity and selectivity.

N-Substitution: The substituent on the piperidine nitrogen is a key modulator of activity. For instance, in a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine analogs, the presence of an N-benzyl group with an electron-withdrawing group at the C4-position was found to be advantageous for binding to the dopamine transporter (DAT). drugdesign.org This highlights that both the presence and the electronic nature of the N-substituent are critical. In other studies, replacing an N-benzyl group with moieties like N-phenylethyl has been shown to increase antiviral activity in a series of 1,4,4-trisubstituted piperidines. nih.gov Conversely, N-methylation of the piperidine ring in methylphenidate analogs significantly reduced DAT affinity. researchgate.net

C3, C4, and C5-Substitutions: Substitutions at other positions of the piperidine ring also profoundly affect biological activity. For example, in a series of direct renin inhibitors with a 3,5-disubstituted piperidine core, the introduction of a hydroxyl group at the 4-position led to improved oral bioavailability while maintaining potent inhibitory activity against human renin. nih.gov The stereochemistry of these substituents is also critical, as will be discussed in the next section. Studies on piperidine derivatives targeting the histamine (B1213489) H3 receptor have shown that the piperidine moiety itself is a key structural element for affinity, with various substitutions being explored to optimize potency. nih.govijprajournal.com For instance, the introduction of a 4-hydroxypiperidine (B117109) ether linkage was a strategy to develop multi-target ligands. ijprajournal.com

The following table summarizes findings from various studies on piperidine derivatives, illustrating the impact of substitution patterns on biological activity.

Table 2: Effect of Piperidine Ring Substitutions on Biological Activity

| Parent Scaffold | Substitution | Target | Effect on Activity | Reference(s) |

| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine | N-benzyl with C4 electron-withdrawing group | Dopamine Transporter (DAT) | Beneficial for binding | drugdesign.org |

| 1,4,4-trisubstituted piperidine | N-phenylethyl (vs. N-benzyl) | Human Coronavirus (HCoV-229E) | Increased antiviral activity | nih.gov |

| dl-threo-methylphenidate | N-methylation | Dopamine Transporter (DAT) | Considerably decreased affinity | researchgate.net |

| 3,5-disubstituted piperidine | 4-hydroxyl group | Human Renin | Improved oral bioavailability | nih.gov |

| 4-hydroxypiperidine | Ether linkage at C4 | Histamine H3 Receptor | Potent antagonism | ijprajournal.com |

Stereochemical Contributions to Pharmacological Selectivity and Potency

Stereochemistry is a critical factor that governs the pharmacological properties of chiral molecules like 2-(4-chlorophenyl)piperidine. The spatial arrangement of substituents can lead to significant differences in binding affinity, efficacy, and selectivity between stereoisomers.

The two enantiomers of a chiral drug can exhibit distinct biological activities because they interact differently with the chiral environment of biological targets such as receptors and enzymes. nih.gov In the case of piperidine derivatives, both geometric (cis/trans) and optical (R/S) isomerism play a pivotal role.

For example, a study on 1-propargyl-4-styrylpiperidine-like analogues revealed that the cis and trans isomers displayed different inhibitory potencies and selectivities for monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). scielo.brnih.gov The cis isomer showed preferential inhibition of hMAO-A over hMAO-B. scielo.brnih.gov Similarly, research on novel 2,5-disubstituted piperidine derivatives demonstrated that the cis-isomer exhibited more potent activity and selectivity for the dopamine transporter compared to the trans-isomer.

The following table presents data on the stereoselective activity of piperidine derivatives.

Table 3: Stereochemical Influence on Biological Activity of Piperidine Derivatives

| Compound Series | Isomers | Target | Observation | Reference(s) |

| 1-Propargyl-4-styrylpiperidine-like analogues | cis vs. trans | MAO-A / MAO-B | cis isomer preferentially inhibits hMAO-A over hMAO-B. | scielo.brnih.gov |

| 2,5-disubstituted piperidine derivatives | cis vs. trans | Dopamine Transporter | cis-isomer is more potent and selective. | |

| 2-(4-Chlorophenyl)quinolin-4-ylmethanol (Vacquinol-1) | Four stereoisomers | Glioblastoma cells | Isomers display stereospecific pharmacokinetic and pharmacodynamic features. | scielo.br |

| 3,5-disubstituted piperidine renin inhibitors | (3R,5S) vs. other isomers | Human Renin | Only the (3R,5S)-enantiomer was observed to bind in one case. | nih.gov |

Analysis of Electronic and Lipophilic Effects on Activity

The biological activity of 2-(4-chlorophenyl)piperidine and its analogs is also governed by their electronic and lipophilic properties. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to correlate these physicochemical parameters with pharmacological activity. nih.govnih.gov

Electronic Effects: The electronic properties of substituents on the aromatic ring can influence how the molecule interacts with its biological target. These effects are often quantified using Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent. For instance, in a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines, the presence of an electron-withdrawing group at the C4-position of the N-benzyl moiety was found to be beneficial for binding to the dopamine transporter. drugdesign.org This suggests that the electronic landscape of the molecule plays a direct role in its affinity for the transporter. QSAR models for various piperidine derivatives have been developed using descriptors that account for these electronic features. nih.gov

Lipophilic Effects: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a measure of a compound's solubility in fats, oils, and non-polar solvents. It is a crucial parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties, as well as target binding. For a molecule to cross the blood-brain barrier and act on central nervous system targets, an optimal level of lipophilicity is often required. Hansch analysis, a foundational QSAR method, frequently incorporates a parabolic relationship with log P, suggesting that there is an optimal lipophilicity for biological activity. nih.gov Deviations from this optimum, either by being too hydrophilic or too lipophilic, can lead to decreased efficacy. nih.gov For example, the introduction of a polar hydroxyl group to a piperidine scaffold was shown to improve pharmacokinetic properties like oral bioavailability, demonstrating a practical application of modulating lipophilicity. nih.gov

While a specific QSAR model with a data table for 2-(4-chlorophenyl)piperidine hydrochloride is not detailed in the provided search results, the principles of QSAR analysis on related piperidine structures consistently show the importance of both electronic and lipophilic parameters in determining their biological activity. nih.govnih.gov

Table 4: Key Physicochemical Descriptors in QSAR Studies of Piperidine Analogs

| Physicochemical Parameter | Description | Relevance to Biological Activity | Reference(s) |

| Electronic Effects | |||

| Hammett Constants (σ) | Quantifies the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. | Influences ligand-receptor interactions, such as hydrogen bonding and electrostatic interactions. Electron-withdrawing groups can enhance affinity for certain targets. | drugdesign.org |

| 2D and 3D Autocorrelation Descriptors | Describe the distribution of physicochemical properties (e.g., charge, polarizability) across the molecular structure. | Used in QSAR models to predict activity based on the spatial arrangement of electronic features. | |

| Lipophilic Effects | |||

| Log P (Octanol-Water Partition Coefficient) | A measure of a compound's hydrophobicity/lipophilicity. | Affects a drug's ability to cross cell membranes, including the blood-brain barrier, and can influence binding to hydrophobic pockets in target proteins. | nih.gov |

| Distribution Coefficient (Log D) | The log of the ratio of the sum of the concentrations of all forms of the compound (ionized and un-ionized) in octanol (B41247) to its concentration in water at a specific pH. | A more physiologically relevant measure of lipophilicity for ionizable compounds like piperidines. | nih.gov |

Pharmacokinetics and Metabolism Research

Absorption and Distribution Kinetics

The absorption and distribution of a compound determine its onset, intensity, and duration of action. These processes are influenced by the physicochemical properties of the molecule, such as its lipophilicity and pKa.

Evaluation of Gastrointestinal Absorption Characteristics

Specific studies on the gastrointestinal absorption of 2-(4-Chlorophenyl)piperidine (B3383027) hydrochloride are not extensively available in the public domain. However, the absorption characteristics can be inferred from studies on other piperidine (B6355638) derivatives. For instance, piperidine-containing compounds can exhibit variable but often significant oral absorption. A predictive model, the BOILED-egg (Brain Or IntestinaL EstimateD) method, has been used to forecast the passive gastrointestinal absorption of piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives, with some compounds in the series predicted to have high gastrointestinal absorption nih.gov.

In a study on a different but related compound, 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one, oral administration in rats resulted in detectable plasma concentrations, with the time to reach maximum plasma concentration (Tmax) ranging from 6.0 to 11.0 hours depending on the dose bjmu.edu.cn. This suggests that compounds with a chlorophenyl and a piperidine or piperazine (B1678402) moiety can be absorbed from the gastrointestinal tract. The basic nature of the piperidine ring generally allows for good solubility in the acidic environment of the stomach, which can facilitate absorption.

Assessment of Tissue Distribution, Including Brain Exposure

The tissue distribution of 2-(4-Chlorophenyl)piperidine hydrochloride would be expected to be influenced by its lipophilicity, conferred by the chlorophenyl group, and its ability to cross biological membranes. Research on a structurally related compound, 2-(4-chlorophenyl)quinolin-4-ylmethanol (Vacquinol-1), has shown that it is orally bioavailable and readily penetrates the blood-brain barrier (BBB) recipharm.comnih.gov. This suggests that the presence of the 4-chlorophenyl and piperidine moieties can be favorable for brain exposure.

For many piperidine-containing drugs that act on the central nervous system, brain penetration is a key feature. The distribution is not uniform and depends on regional blood flow and specific binding to tissue components.

Metabolic Pathway Identification and Enzyme Involvement

The biotransformation of xenobiotics is a critical process that dictates their duration of action and elimination from the body. For piperidine derivatives, metabolism is often extensive and involves multiple enzymatic pathways.

Elucidation of Major Metabolic Pathways (e.g., Oxidative N-dealkylation, Glucuronidation)

The metabolism of piperidine-containing compounds is generally characterized by several key reactions. Oxidative N-dealkylation is a common and significant pathway for many drugs containing an N-alkylpiperidine moiety. nih.govsemanticscholar.org This reaction involves the removal of an alkyl group from the nitrogen atom of the piperidine ring, a process catalyzed by cytochrome P450 enzymes. nih.gov

Another major metabolic route for piperidine derivatives is ring oxidation, which can lead to the formation of various hydroxylated metabolites and lactams. acs.orgresearchgate.net For example, the metabolism of some 4-aminopiperidine (B84694) drugs involves ring α-oxidation to lactams. acs.org

Glucuronidation represents a major Phase II metabolic pathway for a wide array of compounds, including those with hydroxyl or amine functionalities that can be introduced during Phase I metabolism. wikipedia.orgnih.gov This process involves the conjugation of glucuronic acid to the drug or its metabolite, which significantly increases water solubility and facilitates excretion. nih.gov For piperidine compounds, glucuronidation can occur on hydroxylated metabolites or directly on the piperidine nitrogen if it is a secondary amine. rsc.orgrsc.org

Role of Cytochrome P450 Enzymes in Biotransformation (e.g., CYP3A4, CYP2D6)

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast number of drugs. For piperidine-containing compounds, CYP3A4 and CYP2D6 are frequently implicated.

CYP3A4 is a major enzyme responsible for the metabolism of many piperidine derivatives, often catalyzing N-dealkylation. acs.orgnih.gov Studies on a variety of 4-aminopiperidine drugs have shown that CYP3A4 is the primary isoform involved in their N-dealkylation. nih.gov For instance, the metabolism of the piperidine-type phenothiazine (B1677639) neuroleptic thioridazine (B1682328) involves both CYP3A4 and CYP1A2 for N-demethylation and 5-sulfoxidation. clinpgx.orgresearchgate.net

CYP2D6 is another critical enzyme in drug metabolism and is known to be highly polymorphic, leading to variations in metabolic capacity among individuals. pharmgkb.org This enzyme is responsible for the hydroxylation of various substrates. For thioridazine, CYP2D6 is the primary enzyme catalyzing the mono-2- and di-2-sulfoxidation. clinpgx.orgresearchgate.net In some cases, CYP2D6 can also contribute to the metabolism of piperidine-containing drugs, although its role can be substrate-dependent. nih.gov For example, for the active metabolite 1-(2-pyrimidinyl)-piperazine, CYP2D6 catalyzes its 5-hydroxylation. nih.gov

The following table summarizes the primary roles of these enzymes in the metabolism of piperidine-containing compounds based on available literature.

| Enzyme | Primary Metabolic Role for Piperidine Derivatives | Reference(s) |

| CYP3A4 | N-dealkylation, Sulfoxidation | acs.orgnih.govclinpgx.orgresearchgate.net |

| CYP2D6 | Hydroxylation, Sulfoxidation | nih.govclinpgx.orgresearchgate.netnih.gov |

Characterization of Metabolites

The characterization of metabolites is essential for a complete understanding of a compound's disposition. For piperidine-based structures, a variety of metabolites can be formed.

Based on the general metabolic pathways for piperidine rings, potential metabolites of this compound could include:

Hydroxylated derivatives: Oxidation of the piperidine ring or the chlorophenyl ring.

N-dealkylated metabolites: If the piperidine nitrogen is substituted. Since the parent compound is a secondary amine, this would not be a primary pathway unless it is further metabolized after conjugation.

Glucuronide conjugates: Formed on hydroxylated metabolites or directly on the piperidine nitrogen. rsc.org

Ring-opened products: Resulting from the cleavage of the piperidine ring. acs.org

A study on 4-[4-(p-chlorobenzoyl)piperidino]-4'-fluorobutyrophenone identified N-dealkylation as a major metabolic pathway, leading to the formation of 4-(p-chlorobenzoyl)piperidine. This metabolite was further oxidized to 4-(p-chlorobenzoyl)-2-piperidone. nih.gov While this compound is structurally different, it highlights the potential for N-dealkylation and subsequent oxidation of the piperidine ring in related structures.

Excretion Studies

Direct excretion studies on this compound have not been documented. However, the excretion pathways can be inferred from the metabolism of its constituent parts: the piperidine ring and the chlorophenyl group.

Metabolites of compounds containing a piperidine ring, such as the phenylpiperidine derivative fentanyl, are primarily excreted in the urine. For instance, fentanyl and its metabolites can be detected in urine for up to 72 hours after administration. painphysicianjournal.com Similarly, after oral administration of methylphenidate, a 2-substituted piperidine, approximately 78-97% of the dose is excreted in the urine as metabolites within 48 to 96 hours. drugbank.com

The chlorophenyl group is expected to undergo metabolism to form more water-soluble compounds that can be readily excreted. Studies on chlorobenzene (B131634) show that its metabolites, such as 4-chlorocatechol (B124253) and 4-chlorophenol, are primarily excreted in the urine. cdc.gov In humans occupationally exposed to chlorobenzene, 4-chlorocatechol was the major urinary metabolite. cdc.gov

Based on these analogous compounds, it is anticipated that this compound would be extensively metabolized, with its metabolites being primarily excreted through the urinary tract. A smaller portion may also be eliminated through the feces.

Inferred Urinary Metabolites of 2-(4-Chlorophenyl)piperidine

| Potential Metabolite Class | Basis of Inference | Reference |

| Hydroxylated piperidine derivatives | General piperidine metabolism | nih.gov |

| Hydroxylated chlorophenyl derivatives | Chlorobenzene metabolism | cdc.gov |

| Glucuronide and sulfate (B86663) conjugates | Chlorobenzene metabolism | cdc.gov |

| Mercapturic acid derivatives | Chlorobenzene metabolism | cdc.gov |

Stereoselective Aspects of Pharmacokinetics and Metabolism

The 2-position of the piperidine ring in 2-(4-Chlorophenyl)piperidine is a chiral center, meaning the compound exists as two enantiomers (R- and S-isomers). While direct studies on the stereoselective pharmacokinetics of this specific compound are absent, research on other 2-substituted piperidines, most notably methylphenidate, demonstrates that stereoselectivity can significantly influence metabolism and pharmacological activity.

Methylphenidate, which also possesses a 2-phenylpiperidine (B1215205) structure, is administered as a racemic mixture of d-threo and l-threo enantiomers. nih.gov The metabolism of methylphenidate is highly stereoselective. The l-isomer is preferentially hydrolyzed by the enzyme carboxylesterase 1 (CES1) to its inactive metabolite, ritalinic acid. nih.gov This results in the d-isomer being the predominant and pharmacologically active form found in the plasma. nih.gov The d-enantiomer of methylphenidate has a significantly higher affinity for both the dopamine (B1211576) transporter (SLC6A3) and the norepinephrine (B1679862) transporter (SLC6A2) compared to the l-enantiomer. nih.govclinpgx.org

Given these findings with a closely related structural analog, it is highly probable that the pharmacokinetics and metabolism of 2-(4-Chlorophenyl)piperidine are also stereoselective. The two enantiomers would likely exhibit different rates of metabolism by enzymes such as cytochrome P450s, leading to different plasma concentrations and potentially different pharmacological effects. However, without specific studies, the exact nature of this stereoselectivity for 2-(4-Chlorophenyl)piperidine remains speculative.

Comparative Enantiomer Affinity of Methylphenidate for Monoamine Transporters

| Enantiomer | Mean IC₅₀ for SLC6A3 (nM) | Mean IC₅₀ for SLC6A2 (nM) | Reference |

| d-Methylphenidate | 33 | 244 | nih.gov |

| l-Methylphenidate | 540 | 5100 | nih.gov |

Advanced Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of pharmaceutical compounds, enabling the separation of the target molecule from impurities and, when necessary, its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and determining the concentration of "2-(4-Chlorophenyl)piperidine hydrochloride". Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. In this method, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase.

The purity of the compound is determined by injecting a solution into the HPLC system and monitoring the eluent with a UV detector. The resulting chromatogram displays a major peak corresponding to "this compound" and potentially smaller peaks representing impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. For accurate quantification, a calibration curve is constructed by analyzing standard solutions of known concentrations.

Typical RP-HPLC methods would utilize a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH) and water, often with a buffer like phosphoric acid or formic acid to ensure peak symmetry and reproducibility. sielc.comresearchgate.net Detection is commonly performed at a wavelength where the chlorophenyl group exhibits strong UV absorbance, such as 220 nm. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for similar compounds can be in the low ng/mL range, demonstrating the high sensitivity of the method. nih.gov

Table 1: Typical HPLC Parameters for Analysis of Phenylpiperidine Derivatives

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid | Eluent to carry the compound through the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 220 nm | To detect and quantify the compound as it elutes. |

| Temperature | 30°C | Ensures consistent and reproducible retention times. |

| Injection Vol. | 10 µL | The amount of sample introduced into the system. |

This table presents a generalized set of HPLC conditions based on methods for related piperidine (B6355638) compounds. sielc.comresearchgate.netnih.gov

"2-(4-Chlorophenyl)piperidine" is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. nih.gov Chiral chromatography is the gold standard for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and their separation on the chromatogram. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving various piperidine derivatives. nih.govmdpi.com The mobile phase is typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol).